molecular formula C12H11ClN2S B2403338 n-Allyl-4-(2-chlorophenyl)thiazol-2-amine CAS No. 21344-92-3

n-Allyl-4-(2-chlorophenyl)thiazol-2-amine

Cat. No.: B2403338
CAS No.: 21344-92-3
M. Wt: 250.74
InChI Key: CDNYQOKYDIDXDB-UHFFFAOYSA-N
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Description

N-Allyl-4-(2-chlorophenyl)thiazol-2-amine (CAS Number: 21344-92-3) is a chemical compound with the molecular formula C 12 H 11 ClN 2 S and a molecular weight of 250.75 g/mol . It belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . Research Value and Applications The 2-aminothiazole core is a fundamental structure in the development of small molecule antitumor agents . This scaffold is a key component in several clinically applied anticancer drugs, such as dasatinib and alpelisib, and literature surveys document that various 2-aminothiazole analogs exhibit potent and selective inhibitory activity at nanomolar concentrations against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . While the specific biological data for this compound requires further investigation, its structural features make it a valuable intermediate for researchers exploring novel therapeutic agents aimed at decreasing drug resistance and reducing side effects . Furthermore, closely related compounds, such as 4-(4-chlorophenyl)thiazol-2-amines, have been identified as pioneers in potential neurodegenerative therapeutics due to their dual DNase I and 5-lipoxygenase (5-LO) inhibitory properties, suggesting broader research applications in anti-inflammation and neurology . Handling and Safety This compound should be handled with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. For safe handling, refer to the Safety Data Sheet (SDS). Disclaimer This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-2-7-14-12-15-11(8-16-12)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNYQOKYDIDXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Allyl 4 2 Chlorophenyl Thiazol 2 Amine and Its Analogs

Established Synthetic Pathways for Thiazole (B1198619) Scaffold Construction

The 2-aminothiazole (B372263) moiety is a privileged scaffold in drug discovery, leading to the development of numerous robust synthetic methods for its construction. nih.gov These methods are foundational for the synthesis of n-Allyl-4-(2-chlorophenyl)thiazol-2-amine.

Hantzsch Thiazole Synthesis and Modern Adaptations

The most classical and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. mdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. mdpi.com In the context of 4-aryl-2-aminothiazoles, this typically involves the reaction of a substituted phenacyl bromide with thiourea. nih.gov

The general mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov Other advancements involve the use of catalysts such as silica-supported tungstosilicic acid or conducting the reaction under solvent-free conditions to align with the principles of green chemistry. mdpi.com

Alternative and Advanced Synthetic Approaches for Thiazol-2-amines

Beyond the Hantzsch synthesis, several other methods have been developed for the construction of the thiazol-2-amine scaffold. One notable approach involves the palladium-catalyzed oxidative C–H/C–H cross-coupling between benzothiazoles and other heterocycles like thiophenes or thiazoles. rsc.org While not a de novo synthesis of the ring, it allows for the elaboration of existing thiazole structures.

Other advanced methods include multi-component reactions where the thiazole ring is assembled in a one-pot procedure from simpler starting materials. For instance, a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes has been shown to produce complex thiazole derivatives efficiently. mdpi.com These methods offer advantages in terms of operational simplicity and the ability to rapidly generate diverse libraries of compounds.

Targeted Synthesis of this compound and Direct Precursors

The targeted synthesis of this compound (CAS Number: 21344-92-3) is most logically achieved via the Hantzsch thiazole synthesis. chemscene.comaaronchem.com This involves the reaction between two key precursors: 2-bromo-1-(2-chlorophenyl)ethanone and N-allylthiourea.

Synthesis of Precursors:

2-bromo-1-(2-chlorophenyl)ethanone: This α-haloketone can be prepared by the bromination of 1-(2-chlorophenyl)ethanone. A common method involves treating the starting ketone with bromine in a suitable solvent like acetic acid.

N-allylthiourea: This substituted thiourea is synthesized from allyl isothiocyanate. The reaction typically involves the ammonolysis of allyl isothiocyanate in an ammonium (B1175870) hydroxide (B78521) solution.

Final Assembly:

The cyclocondensation of 2-bromo-1-(2-chlorophenyl)ethanone with N-allylthiourea in a solvent such as ethanol (B145695) under reflux conditions yields the target compound, this compound.

An alternative two-step pathway could also be envisioned. First, 4-(2-chlorophenyl)thiazol-2-amine would be synthesized via the Hantzsch reaction between 2-bromo-1-(2-chlorophenyl)ethanone and unsubstituted thiourea. Subsequently, the primary amino group of the resulting thiazole could be selectively N-alkylated using an allyl halide, such as allyl bromide, in the presence of a base.

Strategies for Derivatization and Analog Library Generation of Thiazol-2-amine Scaffolds

To explore the structure-activity relationships (SAR) of this compound, the generation of analog libraries through derivatization is crucial. Modifications can be targeted at the N-allyl substituent and the 2-chlorophenyl moiety.

Modifications at the N-Allyl Substituent

The N-allyl group offers several sites for chemical modification to probe its influence on biological activity. The terminal double bond is a versatile functional handle for a variety of chemical transformations.

Reduction: The double bond can be saturated to the corresponding N-propyl group via catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Halocyclization: Electrophilic cyclization can be induced by reacting the N-allyl thiourea derivative with halogens like iodine or bromine. This can lead to the formation of fused thiazoline (B8809763) ring systems.

Oxidation: The alkene can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or dihydroxylated to a vicinal diol using osmium tetroxide.

Amination: The allyl group can also be a substrate for various amination reactions, including hydroamination or allylic C(sp³)–H amination, to introduce new nitrogen-containing functionalities. researchgate.net

Modification ReactionReagentsResulting Functional Group
ReductionH₂, Pd/CN-propyl
HalocyclizationI₂, Br₂Fused thiazoline ring
Epoxidationm-CPBAN-(2,3-epoxypropyl)
DihydroxylationOsO₄, NMON-(2,3-dihydroxypropyl)

Structural Diversification on the Aryl Moiety (e.g., 2-chlorophenyl ring modifications)

The 2-chlorophenyl ring at the 4-position of the thiazole provides a key site for structural diversification, primarily through modern cross-coupling reactions. The chlorine atom can be replaced, or other positions on the phenyl ring can be functionalized.

Suzuki-Miyaura Coupling: The chlorine atom can be substituted with various aryl, heteroaryl, or alkyl groups by employing a palladium catalyst, a suitable ligand, a base, and a corresponding boronic acid or boronate ester. mdpi.commdpi.com This reaction is a powerful tool for creating new carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org This enables the introduction of diverse amino substituents at the 2-position of the phenyl ring.

Sonogashira Coupling: The introduction of alkyne functionalities can be achieved through palladium-catalyzed coupling with terminal alkynes.

Other C-H Functionalization: Direct C-H activation/functionalization on the phenyl ring, although challenging in the presence of the heteroaromatic thiazole, represents an advanced strategy to install new substituents without pre-functionalization.

These derivatization strategies allow for the systematic modification of the lead compound, enabling a thorough investigation of its SAR and the optimization of its properties for potential therapeutic applications.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Moiety
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃Biphenyl structure
Buchwald-HartwigSecondary aminePd(OAc)₂, X-Phos, KOt-BuDiaryl amine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl alkyne
HeckAlkenePd(OAc)₂, P(o-tol)₃Stilbene-like structure

Positional Elaboration of the Thiazole Heterocycle

The 4-(2-chlorophenyl)thiazol-2-amine core, once synthesized, presents several positions amenable to further chemical modification. These elaborations are crucial for developing analogs with varied physicochemical properties. The primary sites for such modifications are the 2-amino group, the C-5 position of the thiazole ring, and the 4-phenyl group.

Modification of the 2-Amino Group:

The 2-amino group of the 4-arylthiazole scaffold is a versatile handle for introducing a variety of substituents. The nitrogen atom, with its lone pair of electrons, readily participates in nucleophilic reactions.

N-Alkylation: The introduction of an allyl group to form this compound is a key example of N-alkylation. This transformation is typically achieved by treating the parent 2-aminothiazole with an allyl halide, such as allyl bromide, in the presence of a base. The base, for instance, calcium hydride in a solvent like dimethylformamide (DMF), facilitates the deprotonation of the amino group, enhancing its nucleophilicity. nih.gov

Acylation: The 2-amino group can be acylated to form the corresponding amides. This is often carried out using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270). mdpi.com For example, reaction with acetic anhydride (B1165640) or benzoyl chloride can yield the N-acetyl or N-benzoyl derivatives, respectively. mdpi.com These reactions can be conducted under microwave irradiation to accelerate the process. mdpi.com

Formation of Ureas and Thioureas: Reaction of the 2-aminothiazole with isocyanates or isothiocyanates provides access to a range of urea (B33335) and thiourea derivatives. nih.gov For instance, treatment with phenyl isothiocyanate can yield the corresponding phenylthiourea (B91264) derivative. nih.gov

Sulfonamide Formation: The 2-amino group can also be converted into a sulfonamide by reacting with a sulfonyl chloride in the presence of a base. nih.gov

Table 1: Examples of 2-Amino Group Modifications on the 4-Arylthiazole Scaffold

Starting Material Reagent Product Type
4-Arylthiazol-2-amine Allyl bromide, Base N-Allyl-4-arylthiazol-2-amine
4-Arylthiazol-2-amine Acetic Anhydride N-Acetyl-4-arylthiazol-2-amine
4-Arylthiazol-2-amine Phenyl isothiocyanate N-Phenyl-N'-(4-arylthiazol-2-yl)thiourea

Elaboration at the C-5 Position:

The C-5 position of the thiazole ring is another key site for structural diversification. This position is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: Bromination at the C-5 position can be achieved by treating the 4-arylthiazol-2-amine with molecular bromine under acidic conditions. nih.gov The resulting 5-bromo derivative serves as a valuable intermediate for further functionalization.

Azo Coupling: The thiazole ring can undergo azo coupling at the C-5 position with diazonium salts, leading to the formation of brightly colored azo dyes. mdpi.commdpi.com This reaction introduces an arylazo group onto the thiazole heterocycle.

Suzuki Coupling: The 5-bromo-4-arylthiazol-2-amine intermediate can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of a wide range of aryl or heteroaryl substituents at the C-5 position by reacting the bromo derivative with an appropriate boronic acid. nih.gov

Carboxamide Formation: The C-5 position can also be functionalized to incorporate a carboxamide group. This has been achieved through a multi-step sequence starting from 3-ethoxy-N-arylpropenamides, which undergo bromination and subsequent cyclization with thiourea to form a 2-aminothiazole-5-carboxamide derivative. nih.gov

Table 2: Examples of C-5 Position Elaboration on the 4-Arylthiazol-2-amine Scaffold

Starting Material Reagent(s) Product Type
4-Arylthiazol-2-amine Bromine, Acetic Acid 5-Bromo-4-arylthiazol-2-amine
4-Arylthiazol-2-amine Aryl diazonium chloride 5-Arylazo-4-arylthiazol-2-amine
5-Bromo-4-arylthiazol-2-amine Arylboronic acid, Pd catalyst 5-Aryl-4-arylthiazol-2-amine

Modification of the 4-(2-chlorophenyl) Group:

While the primary focus of positional elaboration is often on the thiazole ring and its immediate substituents, modifications to the 4-aryl group can also be envisaged. Standard electrophilic aromatic substitution reactions on the phenyl ring could potentially introduce additional substituents, although the directing effects of the existing chloro and thiazole groups would need to be considered. Such modifications would further expand the chemical space of accessible analogs.

Advanced Spectroscopic and Analytical Characterization Techniques for N Allyl 4 2 Chlorophenyl Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H NMR or ¹³C NMR data for n-Allyl-4-(2-chlorophenyl)thiazol-2-amine has been reported in the available literature. This technique would be crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule, confirming the presence of the allyl, 2-chlorophenyl, and thiazol-2-amine moieties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Detailed HRMS data, which would confirm the elemental composition and exact mass of this compound, is not available. Fragmentation analysis from mass spectrometry would provide valuable information about the compound's structural components.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific FTIR spectral data for this compound, which would identify characteristic vibrational frequencies of its functional groups (such as N-H, C=N, C=C, and C-Cl bonds), has not been documented.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

There are no published X-ray crystallographic studies for this compound. This technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

While the synthesis of related thiazole (B1198619) derivatives often employs chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for purification and purity assessment, no specific protocols or results for this compound have been published.

Elemental Analysis for Empirical Formula Validation

No elemental analysis data for this compound, which would experimentally verify its empirical formula (C₁₂H₁₁ClN₂S), could be found.

Structure Activity Relationship Sar Studies of N Allyl 4 2 Chlorophenyl Thiazol 2 Amine Derivatives

Influence of Substituent Variations on the Thiazole (B1198619) Ring (Positions 2, 4, 5)

The 2-aminothiazole (B372263) core is a prevalent scaffold in medicinal chemistry, and modifications to this ring system significantly impact biological activity. nih.govresearchgate.net SAR studies have demonstrated that the nature and position of substituents on the thiazole ring are critical determinants of potency.

At Position 2 , the exocyclic amino group is a key feature. While the parent n-Allyl-4-(2-chlorophenyl)thiazol-2-amine features an allyl group on this amine, other substitutions can dramatically alter activity. For instance, acylation of the 2-amino group or its incorporation into larger heterocyclic systems can lead to compounds with diverse pharmacological profiles. nih.gov

At Position 4 , the presence of an aryl group is a common feature in many biologically active 2-aminothiazoles. In the parent compound, this is the 2-chlorophenyl group. The nature of this aryl substituent is critical, as discussed in section 5.3. Replacing the aryl group with smaller alkyl groups or other cyclic systems generally leads to a significant change in the activity profile.

At Position 5 , substitution is a key strategy for modulating activity. Studies on related 2-aminothiazole series have shown that introducing small, lipophilic substituents can be beneficial. For example, in one series of antitumor 2-aminothiazoles, the introduction of a methyl or phenyl group at the C4 or C5-position was found to decrease potency. nih.gov Conversely, incorporating a 4,5-butylidene ring enhanced cytotoxicity. nih.gov A systematic analysis of various substituents on the thiazole ring revealed a descending order of activity for antitumor action: unsubstituted > 4-methyl = 4-phenyl > 5-bromo = 5-chloro > 4,5-dimethyl > 5-methyl > 5-methoxy > 4-tertbutyl. nih.gov This indicates that both steric bulk and electronic effects at these positions play a crucial role.

Table 1: Influence of Thiazole Ring Substituents on Antitumor Activity (General 2-Aminothiazole Scaffold)
PositionSubstituentEffect on ActivityReference
4 and/or 5UnsubstitutedHighest Activity nih.gov
4MethylModerate Activity nih.gov
4PhenylModerate Activity nih.gov
5BromoLower Activity nih.gov
5ChloroLower Activity nih.gov
4,5DimethylLower Activity nih.gov
5MethylLower Activity nih.gov
5MethoxyLower Activity nih.gov
4tert-ButylLowest Activity nih.gov
4,5ButylideneIncreased Cytotoxicity nih.gov

Role of the N-Allyl Group and its Conformational Impact on Activity

The N-allyl group attached to the 2-amino position of the thiazole ring is a significant structural feature. The allyl moiety is not merely a simple alkyl substituent; its double bond introduces conformational rigidity and potential for specific binding interactions, such as π-π stacking or hydrophobic interactions.

Conformationally, the allyl group can adopt various orientations relative to the thiazole ring. This conformational flexibility, or lack thereof, can be critical for fitting into a specific binding pocket of a target protein. The orientation of the allyl group can influence the presentation of other key pharmacophoric features, such as the 2-chlorophenyl ring, to the biological target. Computational studies are often employed to understand the preferred conformations and their impact on activity.

Effect of the 2-Chlorophenyl Moiety and its Halogenation/Substitution Patterns

The 4-(2-chlorophenyl) group is a critical pharmacophore. The position and nature of the halogen on the phenyl ring have a profound impact on the compound's activity. The chlorine atom at the ortho position imposes a specific steric and electronic influence, forcing a twisted conformation between the phenyl and thiazole rings. This dihedral angle can be crucial for optimal binding to a biological target.

SAR studies on various 2-aminothiazole derivatives have systematically explored the effect of halogen substitution on the phenyl ring. nih.gov For instance, in one study investigating antitumor activity, the position of chlorine substitution was found to be critical, with the order of activity being meta-Cl > 3,4-dichloro > 2,4-dichloro. nih.gov This suggests that while a chlorine atom is beneficial, its placement at the ortho position, as seen in the parent compound, may not be optimal for all biological targets. The high potency of some 4-(4-chlorophenyl)thiazole derivatives in other studies further underscores the importance of the halogen's position. scirp.orgmdpi.com

Replacing chlorine with other halogens (e.g., fluorine, bromine) or with non-halogen substituents (e.g., methyl, methoxy) can help to probe the electronic and steric requirements of the target's binding site. For example, a fluorine atom is smaller and more electronegative than chlorine, while a methyl group is bulkier and electron-donating. Such modifications are essential for fine-tuning the activity and properties of the lead compound.

Table 2: Effect of Phenyl Ring Chloro-Substitution on Antitumor Activity (General 2-Aminothiazole Scaffold)
Substitution PatternRelative ActivityReference
meta-ChloroHigher nih.gov
3,4-DichloroIntermediate nih.gov
2,4-DichloroLower nih.gov
4-ChloroPotent (in specific scaffolds) scirp.orgmdpi.com

Strategic Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties by substituting one functional group or moiety with another that has similar physical or chemical properties. nih.gov This approach can be applied to various parts of the this compound scaffold.

Thiazole Ring Bioisosteres : The thiazole ring itself can be replaced with other five- or six-membered heterocycles to explore new chemical space and potentially improve activity or overcome liabilities. Common bioisosteres for a thiazole ring include oxazole, isoxazole, pyrazole, thiophene (B33073), and pyridine (B92270). For example, thiazol-2-yl amine has been identified as a successful bioisosteric replacement for pyrazol-3-yl amine in the development of kinase inhibitors. acs.org

2-Chlorophenyl Ring Bioisosteres : The 2-chlorophenyl group can be replaced with other substituted aromatic or heteroaromatic rings. For instance, replacing the phenyl ring with a pyridine or thiophene ring introduces different electronic properties and hydrogen bonding capabilities. The chlorine atom could be replaced by other groups of similar size and electronegativity, such as a trifluoromethyl (CF₃) group.

N-Allyl Group Bioisosteres : The N-allyl group can be substituted with other small alkyl or functionalized chains. A propargyl group (containing a triple bond) could be a bioisostere, offering a more linear and rigid structure. nih.gov Alternatively, replacing it with a cyclopropylmethyl group would introduce a different conformational profile.

Scaffold hopping, a more drastic form of bioisosteric replacement, involves replacing the entire core structure (e.g., the 4-phenyl-thiazol-2-amine core) with a chemically different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to the discovery of entirely new classes of compounds with similar biological activities but potentially improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. jocpr.com This method is widely used to predict the activity of new, unsynthesized derivatives and to gain insight into the molecular properties that drive activity. nih.gov

Several QSAR studies have been performed on 2-aminothiazole derivatives for various biological activities, including anticancer, anti-prion, and antimicrobial effects. jocpr.comnih.govtandfonline.comresearchgate.net These studies typically involve calculating a wide range of molecular descriptors, such as:

Electronic descriptors : Charges, dipole moment, HOMO/LUMO energies.

Steric descriptors : Molecular volume, surface area, shape indices.

Topological descriptors : Connectivity indices that describe the branching and arrangement of atoms.

Hydrophobic descriptors : LogP (partition coefficient).

Using statistical methods like Multiple Linear Regression (MLR), researchers can build mathematical models that link these descriptors to biological activity. nih.gov For example, a QSAR study on 2-aminothiazole derivatives as anticancer agents identified the Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and relative positive surface area (RPSA) as significant descriptors influencing their inhibitory activity. tandfonline.com Another study on anti-prion activity indicated that a potent compound should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.gov

These models, once validated, can be used to virtually screen libraries of related compounds, prioritizing the synthesis of those predicted to have the highest activity. This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. jocpr.comacs.org

Table 3: Examples of Descriptors Used in QSAR Models for 2-Aminothiazole Derivatives
Biological ActivityKey QSAR DescriptorsImplication for ActivityReference
Anticancer (Hec1/Nek2 Inhibition)ATSC1i (Moreau-Broto autocorrelation), MATS8c (Moran autocorrelation), RPSA (Relative Positive Surface Area)Highlights the importance of molecular topology, charge distribution, and surface properties. tandfonline.com
Anti-prionAsymmetry, low H-bond propensity, nitrogen content at topological distance 02Suggests specific shape and electronic features are crucial for activity. nih.gov
Antituberculosis (Lipase B Inhibition)Model based on Genetic Function Algorithm (GFA) with high correlation coefficients (R² > 0.9)Demonstrates the potential for highly predictive models for designing new antitubercular agents. jocpr.com
AntifungalVarious physicochemical parameters correlated via Multiple Linear Regression (MLR)Provides structural insights for designing novel antifungal agents. researchgate.net

Computational Chemistry and Molecular Modeling Approaches for N Allyl 4 2 Chlorophenyl Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Characterization of Binding Modes and Affinities

For derivatives of the 2-aminothiazole (B372263) scaffold, molecular docking studies have been instrumental in elucidating how these compounds situate themselves within the binding pockets of various protein targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex. Lower binding energy values typically indicate a more stable interaction.

In studies involving analogous 4-phenylthiazol-2-amine derivatives, docking simulations against targets like the estrogen receptor-α (ER-α) have revealed high binding affinities. For instance, certain derivatives have shown docking scores significantly better than the standard drug Tamoxifen, indicating strong potential for interaction. researchgate.net The docking pose typically involves the thiazole (B1198619) core and its substituents forming a network of interactions, including hydrogen bonds and hydrophobic contacts, with the active site residues of the protein. researchgate.net

Table 1: Representative Docking Scores of Analogous Thiazole Derivatives Against a Protein Target (Note: Data is for illustrative purposes based on studies of similar compounds and not specific to n-Allyl-4-(2-chlorophenyl)thiazol-2-amine)

Compound SeriesProtein TargetBest Docking Score (kcal/mol)Standard Drug Score (kcal/mol)
4-Phenylthiazol-2-amine DerivativesER-α-8.911-6.821 (Tamoxifen)
4-(4-bromophenyl)-thiazol-2-amine DerivativesDNA Gyrase (1JIJ)-8.3-

Source: Adapted from studies on analogous thiazole compounds. researchgate.netacs.org

Identification of Critical Amino Acid Residues for Ligand Interaction

A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for anchoring the ligand within the protein's active site. These interactions are fundamental to the ligand's biological activity. For the 2-aminothiazole scaffold, common interactions include:

Hydrogen Bonding: The amino group on the thiazole ring is a common hydrogen bond donor, while the nitrogen atom within the ring can act as an acceptor.

Hydrophobic Interactions: The phenyl ring (in this case, the 2-chlorophenyl group) typically engages in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine.

Pi-Pi Stacking: The aromatic phenyl and thiazole rings can form pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives docked into the active site of Staphylococcus aureus DNA gyrase, specific residues like Asp81, Gly85, and Ile102 were identified as forming key hydrogen bonds and hydrophobic interactions, stabilizing the compound in the binding pocket. acs.org It is highly probable that this compound would engage in similar types of interactions, with the 2-chlorophenyl and allyl groups defining its specific contacts.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in its predicted pose. Studies on other 2-aminothiazole derivatives have used MD simulations to confirm the stability of their complexes with targets like Aurora kinase, validating the interactions predicted by docking. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a smaller gap suggests higher reactivity.

For a related compound, 2-amino-4-(4-chlorophenyl) thiazole, DFT studies have been performed to calculate these electronic parameters. mdpi.com These calculations help in understanding the regions of the molecule that are most likely to participate in chemical reactions and interactions. The molecular electrostatic potential (MEP) map, another output of DFT, visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction. mdpi.com

Table 2: Calculated Electronic Properties for an Analogous Thiazole Compound (Note: Data is for 2-amino-4-(4-chlorophenyl) thiazole and serves as an illustrative example)

ParameterValue (eV)Implication
EHOMO-6.012Electron-donating capability
ELUMO-1.743Electron-accepting capability
Energy Gap (ΔE)4.269Chemical reactivity and stability

Source: Adapted from DFT studies on analogous thiazole compounds. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry. researchgate.netnih.gov

A pharmacophore model based on the key features of this compound—such as the aromatic 2-chlorophenyl ring, the hydrogen-bonding 2-amino group, and the hydrophobic allyl group—can be generated. This model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that share the same essential features. This approach accelerates the discovery of novel compounds with the potential for similar or improved biological activity. acs.org

In Silico Pharmacokinetic Profiling and ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models use a molecule's structure to forecast these properties, allowing for the early identification of potential liabilities and reducing the reliance on costly and time-consuming experimental assays.

For this compound, computational tools can predict key drug-like properties. These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses oral bioavailability, and on models trained with extensive experimental data. Studies on numerous 2-aminothiazole derivatives have shown that this class of compounds generally exhibits promising ADMET profiles, with good predicted gastrointestinal absorption and blood-brain barrier penetration characteristics. acs.org

Table 3: Predicted Physicochemical and ADMET Properties for this compound (Note: Values are computationally predicted and serve as an estimation of properties.)

PropertyPredicted ValueInterpretation
Molecular Weight250.75Complies with Lipinski's Rule (< 500)
LogP (Octanol/Water Partition Coefficient)3.48Indicates good lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA)28.15 ŲSuggests good oral bioavailability
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (≤ 10)
Rotatable Bonds3Indicates good conformational flexibility
Blood-Brain Barrier (BBB) PermeationLikelyPredicted based on physicochemical properties
Gastrointestinal (GI) AbsorptionHighPredicted based on physicochemical properties
Mutagenicity (AMES test)Likely Non-mutagenicBased on typical predictions for this scaffold

Source: Predicted values from chemical databases and typical results from in silico studies on analogous compounds. acs.orgchemscene.com

Future Perspectives and Drug Discovery Implications for N Allyl 4 2 Chlorophenyl Thiazol 2 Amine Based Compounds

Advanced Lead Identification and Optimization Strategies

The journey from a promising hit compound to a viable drug candidate is contingent on rigorous lead identification and optimization. For derivatives of n-Allyl-4-(2-chlorophenyl)thiazol-2-amine, this process will be guided by a combination of established medicinal chemistry principles and cutting-edge computational methods. nih.govuni-bonn.de

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR). For the this compound scaffold, this involves synthesizing a library of analogs to probe how modifications to each component—the N-allyl group, the 2-chlorophenyl ring, and the thiazole (B1198619) core—impact biological activity. For instance, studies on other 2-aminothiazole (B372263) derivatives have shown that lipophilic substituents at the 4- and 5-positions of the thiazole ring can significantly influence antitumor activity. nih.gov Similarly, modifying the substitution pattern on the phenyl ring can drastically alter potency and selectivity against various targets. nih.gov

Computational Chemistry and Molecular Modeling: In silico tools are indispensable for accelerating the optimization process. ucl.ac.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations can predict how structural changes will affect a compound's binding affinity and pharmacokinetic profile. nih.govnih.gov Molecular docking, for example, can elucidate the binding interactions of this compound analogs within the active site of a target protein, guiding the design of new derivatives with enhanced interactions. nih.gov These computational approaches help prioritize the synthesis of the most promising compounds, saving time and resources. uni-bonn.de

Below is a table illustrating how structural modifications on related 2-aminothiazole cores have been shown to impact anticancer activity, providing a roadmap for potential optimization of the target compound.

2-Aminothiazole Analog Modification Observed Impact on Anticancer Activity Reference
4,5,6,7-tetrahydrobenzo[d]thiazoleFusion of a cyclohexyl ring to positions 4 and 5Potent activity against human lung cancer (H1299) and glioma (SHG-44) cell lines. researchgate.net
2-aminothiazole with 3-propanamido functionAcyl chain of three carbons at the 2-amino positionImproved activity compared to a two-carbon (acetamido) chain. nih.gov
2-aminothiazole with aromatic substitutionPhenyl group at position 4Generally improved broad-spectrum antitumor activity compared to alkyl substituents. nih.gov
2-aminobenzothiazole-TZD hybridsHybridization with a thiazolidinedione (TZD) moietyPotent inhibition of VEGFR-2 kinase, an important target in angiogenesis. nih.gov

Rational Design of Novel Analogs through Scaffold Hopping and Hybridization

To expand the therapeutic potential and overcome limitations of an initial lead compound, medicinal chemists often employ strategies like scaffold hopping and molecular hybridization. ekb.eg These approaches aim to discover novel chemotypes with improved properties while retaining the key pharmacophoric features.

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar spatial arrangement of key functional groups. nih.gov For this compound, the thiazole ring could be replaced by other five- or six-membered heterocycles. This can lead to compounds with entirely new intellectual property, improved ADME (absorption, distribution, metabolism, and excretion) properties, or a different side effect profile. nih.gov The development of novel fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] chemicalbook.comtandfonline.comnih.govtriazole, highlights the potential for creating valuable building blocks for scaffold hopping strategies in medicinal chemistry. rsc.orgresearchgate.net

Molecular Hybridization: This technique involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with multiple biological activities or enhanced potency. ekb.eg The 2-aminothiazole scaffold is an excellent candidate for hybridization. For example, it could be linked to other heterocyclic systems known for specific biological activities, such as pyrazoline, tetrazole, or thiophene (B33073). ekb.egresearchgate.net This approach has been successfully used to create novel compounds with potent antimicrobial or anticancer effects. researchgate.netbohrium.com

The following table presents examples of hybrid molecules developed from thiazole and other heterocyclic scaffolds.

Hybrid Scaffold Combined Pharmacophores Targeted Biological Activity Reference
Thiazolidinedione-ThiazoleThiazolidinedione and ThiazoleMulti-target ligands for Alzheimer's disease (e.g., AChE, MAO inhibition). nih.gov
Tetrazole-ThiazoleTetrazole and ThiazoleAntimicrobial agents. researchgate.netbohrium.com
Thiazole-PyrazolineThiazole and PyrazolineAntimicrobial, antitumor, anti-inflammatory activities. ekb.eg
Thiadiazole-Thiazole1,3,4-Thiadiazole and 1,3-ThiazoleAnticancer activity against liver cancer cell lines. tandfonline.com

Development of Multi-Targeted Ligands and Polypharmacology Approaches

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The development of Multi-Target-Directed Ligands (MTDLs) is a modern approach that aims to design a single molecule capable of interacting with several targets, offering potential for higher efficacy and reduced drug resistance. nih.govrsc.org

The structural versatility of the 2-aminothiazole core makes it an attractive platform for designing MTDLs. mdpi.com By strategically modifying the substituents on the this compound framework, it is possible to engineer compounds that interact with various biological targets. For instance, thiazole derivatives have been shown to inhibit a wide range of protein kinases, which are crucial targets in cancer therapy. rsc.org A single thiazole-based compound could potentially be designed to inhibit multiple kinases involved in tumor progression and angiogenesis, such as EGFR, VEGFR-2, and BRAF. rsc.org In the context of Alzheimer's disease, thiazole-based hybrids have been developed to simultaneously inhibit acetylcholinesterase (AChE), monoamine oxidase (MAO), and other relevant enzymes. nih.gov

This polypharmacological approach is a promising future direction for compounds derived from this compound.

The table below lists various biological targets that have been successfully modulated by compounds containing the thiazole scaffold.

Target Class Specific Examples Therapeutic Area Reference
Protein KinasesEGFR, VEGFR-2, BRAF, Aurora Kinases, c-MetCancer nih.govrsc.orgtandfonline.com
Enzymes (Neurodegenerative)Acetylcholinesterase (AChE), Monoamine Oxidase (MAO)Alzheimer's Disease nih.gov
Enzymes (Metabolic)Human Lactate Dehydrogenase A (hLDHA)Cancer acs.org
Bacterial EnzymesDNA GyraseInfectious Diseases researchgate.net
Structural ProteinsTubulin (Colchicine site)Cancer chemicalbook.com

Translational Research Directions for Thiazole-Based Therapeutics

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For a promising scaffold like this compound, the path forward involves a structured progression through preclinical and clinical development phases. The ultimate goal is to translate promising in vitro findings into effective therapies. nih.gov

The journey begins with extensive preclinical evaluation. This includes in-depth in vitro studies to confirm the mechanism of action and selectivity, followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and preliminary safety. nih.gov Several 2-aminothiazole derivatives have already progressed through this pipeline; for example, Dasatinib is a clinically approved anticancer drug, and other analogs have entered Phase 1 clinical trials. nih.gov

Future research on this compound derivatives should focus on:

Advanced Preclinical Models: Utilizing patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) to better predict clinical outcomes.

Biomarker Identification: Discovering and validating biomarkers that can predict patient response to the therapeutic, enabling a personalized medicine approach.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and biological effect to optimize dosing regimens for clinical trials.

The successful translation of thiazole-based compounds into the clinic provides a strong precedent for the potential of new derivatives. fabad.org.tr With continued research and strategic development, compounds based on the this compound scaffold could emerge as next-generation therapeutics for a variety of diseases.

The following table outlines the key stages and activities in the translational research pathway.

Stage Key Activities Objective
Discovery & Lead Optimization SAR studies, computational modeling, synthesis of analogs.Identify a lead candidate with optimal potency, selectivity, and drug-like properties.
Preclinical Development In vitro mechanism of action studies, in vivo efficacy in animal models, ADME/Tox studies.Establish proof-of-concept, determine pharmacokinetic profile, and assess safety.
Investigational New Drug (IND) Application Compilation of all preclinical data for submission to regulatory authorities (e.g., FDA).Obtain permission to initiate human clinical trials.
Clinical Trials (Phase I, II, III) Evaluation of safety, dosage, efficacy, and side effects in human subjects.Demonstrate safety and effectiveness for a specific indication.
Regulatory Approval & Post-Market Surveillance Submission of New Drug Application (NDA), ongoing monitoring of the drug's safety in the general population.Make the new therapy available to patients and ensure long-term safety.

Q & A

Q. What are the common synthetic routes for n-Allyl-4-(2-chlorophenyl)thiazol-2-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, a Michael addition between benzo[d]thiazol-2-amine derivatives and allyl aldehydes can be catalyzed under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) to activate the carbonyl group . Alternatively, dichloromethane and triethylamine are employed as solvents and bases, respectively, to facilitate thiazole ring formation via condensation of thiourea intermediates with α-haloketones . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts.

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural confirmation relies on spectral

  • IR spectroscopy identifies functional groups (e.g., N–H stretching at ~3170 cm⁻¹ and C=S vibrations at ~1390 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent environments (e.g., allyl protons at δ 5.1–5.8 ppm and aromatic protons from the 2-chlorophenyl group at δ 7.2–7.5 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., m/z ≈ 290–300 for C₁₂H₁₁ClN₂S derivatives) . Single-crystal X-ray diffraction (SC-XRD) using SHELXL software or ORTEP-III resolves bond lengths and angles, particularly for hydrogen-bonded networks in salts .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms and gradient-corrected correlation functionals (e.g., Lee-Yang-Parr) predicts molecular orbitals, electrostatic potentials, and charge distribution. Basis sets like 6-31G(d,p) model geometry, while solvent effects are simulated using the Polarizable Continuum Model (PCM). For accurate thermochemistry, benchmark against experimental atomization energies (average deviation ≤2.4 kcal/mol) .

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound derivatives?

Methodological Answer: Protonation sites (e.g., at the thiazole N or aromatic amine) dictate hydrogen-bonding motifs. In hydrobromide salts, N–H⋯Br⁻ and O–H⋯Br⁻ interactions form 3D networks, while N⁺–H⋯N hydrogen bonds create zigzag chains in pyrazine-containing analogs . Graph-set analysis (e.g., Etter’s notation) classifies motifs like R22(8)\text{R}_2^2(8) rings or C(4)\text{C}(4) chains, which correlate with crystal stability .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance antibacterial activity by increasing electrophilicity .
  • Allyl flexibility : Conformational freedom from the allyl group improves membrane permeability in antifungal assays .
  • Hydrogen-bond donors : Protonatable amines enhance interactions with microbial enzymes (e.g., cytochrome P450) .

Q. How are contradictions in spectral data resolved during characterization?

Methodological Answer: Discrepancies between calculated and observed NMR shifts arise from solvent polarity or dynamic effects. Use deuterated DMSO for polar intermediates to stabilize hydrogen bonds . For ambiguous NOE correlations, SC-XRD validates spatial arrangements . In mass spectrometry, isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ≈ 3:1) distinguish fragmentation pathways .

Q. What role do solvent-free conditions play in improving synthetic yields?

Methodological Answer: Solvent-free reactions minimize side reactions (e.g., hydrolysis) and reduce purification steps. For example, Eaton’s reagent promotes Friedel-Crafts acylation without solvents, achieving yields >80% for fused thiazole-imidazole systems . Microwave-assisted synthesis further accelerates cyclization under solvent-free conditions, reducing reaction time from hours to minutes .

Q. How do protonation states affect the biological activity of this compound salts?

Methodological Answer: Protonation at the thiazole N (vs. aromatic amine) increases solubility in physiological media, enhancing bioavailability. In hydrobromide salts, the protonated pyridine moiety forms stronger hydrogen bonds with target proteins, as shown in docking studies . pKa calculations (via DFT) predict dominant protonation states at physiological pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.